Fmoc-4-methyl-D-phenylalanine
CAS No.: 204260-38-8
VCID: VC21539766
Molecular Formula: C25H23NO4
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-4-methyl-D-phenylalanine is a derivative of the amino acid phenylalanine, modified with a 4-methyl group and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound plays a crucial role in peptide synthesis and drug development due to its unique chemical properties and structural characteristics. The Fmoc group allows for selective deprotection, making it an essential building block in solid-phase peptide synthesis (SPPS) and other peptide assembly techniques. Peptide SynthesisFmoc-4-methyl-D-phenylalanine is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the assembly of complex peptide sequences. This is crucial for creating peptides with specific biological activities. Drug DevelopmentResearchers leverage the unique properties of Fmoc-4-methyl-D-phenylalanine to design peptide-based drugs. Its ability to mimic natural amino acids makes it valuable in targeting specific biological pathways, enhancing the specificity and efficacy of therapeutic agents. BioconjugationThis compound is used in bioconjugation techniques to attach peptides to various biomolecules, such as antibodies or drugs. This enhances the specificity and efficacy of drug delivery systems by allowing for targeted therapy. Research in NeuroscienceDue to its structural similarity to certain neurotransmitters, Fmoc-4-methyl-D-phenylalanine is used in studies exploring receptor binding and the development of neuroactive compounds. This aids in understanding neurological disorders and developing treatments. Custom Peptide LibrariesIt is instrumental in creating custom peptide libraries for high-throughput screening, enabling researchers to identify potential drug candidates efficiently. Research FindingsRecent research highlights the importance of Fmoc-4-methyl-D-phenylalanine in various biomedical applications:
Table 2: Applications of Fmoc-4-methyl-D-phenylalanine
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CAS No. | 204260-38-8 | ||||||||||||
Product Name | Fmoc-4-methyl-D-phenylalanine | ||||||||||||
Molecular Formula | C25H23NO4 | ||||||||||||
Molecular Weight | 401.5 g/mol | ||||||||||||
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | ||||||||||||
Standard InChI | InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | ||||||||||||
Standard InChIKey | UXLHLZHGQPDMJQ-HSZRJFAPSA-N | ||||||||||||
Isomeric SMILES | CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||||||
SMILES | CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||||||
Canonical SMILES | CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||||||
PubChem Compound | 2756073 | ||||||||||||
Last Modified | Aug 15 2023 |
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